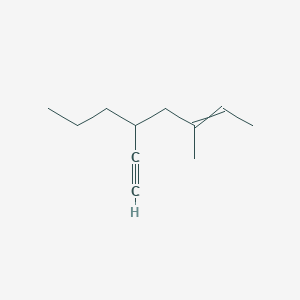
5-Ethynyl-3-methyloct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3-methyloct-2-ene: is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound is part of a class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyloct-2-ene typically involves the following steps:
Alkylation of Acetylene: The initial step involves the alkylation of acetylene with an appropriate alkyl halide to introduce the ethynyl group.
Formation of the Double Bond: The next step involves the formation of the double bond through a dehydrohalogenation reaction, where a halogenated precursor undergoes elimination to form the alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethynyl-3-methyloct-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the ethynyl or alkene groups are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-3-methyloct-2-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.
Biology: In biological research, compounds with ethynyl groups are often used as probes in click chemistry, allowing for the labeling and detection of biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methyloct-2-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Octyne: A similar compound with a terminal alkyne group.
3-Methyl-1-octene: A similar compound with a terminal alkene group.
Comparison: 5-Ethynyl-3-methyloct-2-ene is unique due to the presence of both an alkyne and an alkene group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of multiple bond.
Properties
CAS No. |
779349-13-2 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
5-ethynyl-3-methyloct-2-ene |
InChI |
InChI=1S/C11H18/c1-5-8-11(7-3)9-10(4)6-2/h3,6,11H,5,8-9H2,1-2,4H3 |
InChI Key |
WZCHWAWMCUHXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=CC)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















